molecular formula C25H22N2O4S B7759266 Ethyl 4-((3-cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-3-oxobutanoate

Ethyl 4-((3-cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-3-oxobutanoate

Cat. No.: B7759266
M. Wt: 446.5 g/mol
InChI Key: YJULHDSQNVYLPV-UHFFFAOYSA-N
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Description

Ethyl 4-((3-cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-3-oxobutanoate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring substituted with cyano, methoxyphenyl, and phenyl groups, as well as a thioester and an oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((3-cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-3-oxobutanoate typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyridine derivatives with ethyl 3-oxobutanoate under controlled conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the formation of the thioester linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification methods, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((3-cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the cyano group to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper.

Major Products Formed

Scientific Research Applications

Ethyl 4-((3-cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-3-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-((3-cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound’s thioester moiety can undergo hydrolysis, releasing active intermediates that interact with cellular components. The cyano and methoxyphenyl groups may contribute to its binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Shares a similar thioester structure but differs in the heterocyclic ring system.

    Ethyl 3-cyano-4-phenylpyridine-2-carboxylate: Similar pyridine core but lacks the thioester and oxobutanoate moieties.

Uniqueness

Ethyl 4-((3-cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-3-oxobutanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both cyano and methoxyphenyl groups enhances its versatility in chemical synthesis and biological interactions.

Properties

IUPAC Name

ethyl 4-[3-cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl]sulfanyl-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-3-31-24(29)13-19(28)16-32-25-22(15-26)21(17-7-5-4-6-8-17)14-23(27-25)18-9-11-20(30-2)12-10-18/h4-12,14H,3,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJULHDSQNVYLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=C(C(=CC(=N1)C2=CC=C(C=C2)OC)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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